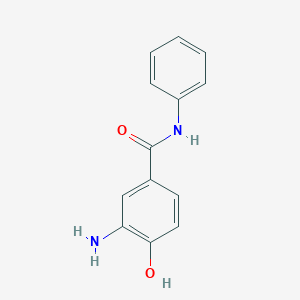
3-Amino-4-hydroxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxy functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-N-phenylbenzamide typically involves the direct condensation of carboxylic acids and amines. One common method is the reaction of 3-amino-4-hydroxybenzoic acid with aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the desired benzamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth immobilized with ZrCl4, has been reported to enhance the efficiency and eco-friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3-amino-4-oxo-N-phenylbenzamide.
Reduction: Formation of 3,4-diamino-N-phenylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and other interactions with the target molecules, leading to the desired biological effects .
Comparación Con Compuestos Similares
- 3-Amino-4-methoxy-N-phenylbenzamide
- 3-Amino-4-chloro-N-phenylbenzamide
- 3-Amino-4-nitro-N-phenylbenzamide
Comparison: 3-Amino-4-hydroxy-N-phenylbenzamide is unique due to the presence of both amino and hydroxy groups, which provide distinct reactivity and interaction profiles compared to its analogs. For instance, the hydroxy group can participate in hydrogen bonding, enhancing its binding affinity to certain biological targets. In contrast, the methoxy, chloro, and nitro derivatives may exhibit different electronic and steric properties, leading to variations in their chemical behavior and biological activities .
Propiedades
Número CAS |
59673-91-5 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
3-amino-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,14H2,(H,15,17) |
Clave InChI |
JCYIVOGPENYHHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)
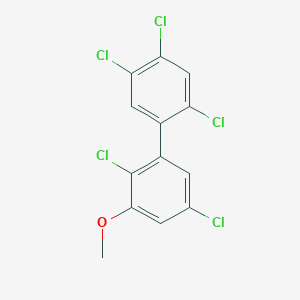

![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
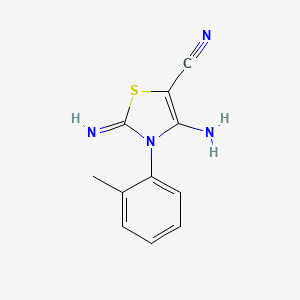

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
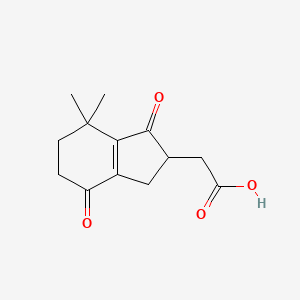
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

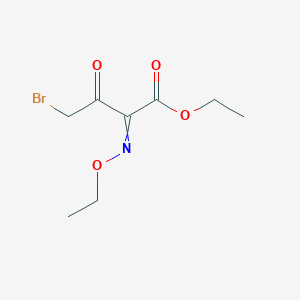
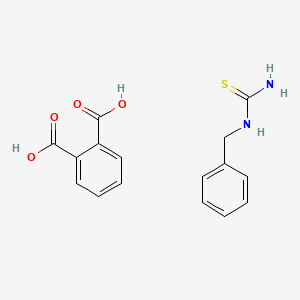
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
